Cas no 155656-95-4 (Inerminoside A1)
Inerminoside A1 structure
Product Name:Inerminoside A1
Numero CAS:155656-95-4
MF:C21H32O14
MW:508.470388412476
CID:143598
PubChem ID:190813
Update Time:2024-02-28
Inerminoside A1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopenta[c]pyran-4-carboxylicacid, 1-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methyl-,(1S,4aS,7S,7aS)- (9CI)
- Cyclopenta[c]pyran-4-carboxylicacid, 1-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7
- Cyclopenta[c]pyran-4-carboxylicacid, 1-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-1,4a...
- 1-({2-O-[3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]hexopyranosyl}oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- 2'-O-(beta-D-Apiofuranosyl)mussaenosidic acid
- Cyclopenta(c)pyran-4-carboxylic acid, 1-((2-O-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methyl-, (1S-(1alpha,4aalpha,7alpha,7aalpha))-
- Inerminoside A1
- 1-({2-O-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranosyl}oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- 155656-95-4
- 1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
- DTXSID60935263
-
- Inchi: 1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28)
- Chiave InChI: AMVJBPWDFCUNOH-UHFFFAOYSA-N
- Sorrisi: O(C1C(C(C(C(CO)O1)O)O)OC1C(C(CO)(CO1)O)O)C1C2C(C(C(=O)O)=CO1)CCC2(C)O
Proprietà calcolate
- Massa esatta: 508.17920569g/mol
- Massa monoisotopica: 508.17920569g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 822
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 12
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 225
- XLogP3: -3.2
Inerminoside A1 Letteratura correlata
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
155656-95-4 (Inerminoside A1) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti